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molecular formula C24H36 B8750146 Tricyclohexylbenzene CAS No. 28804-58-2

Tricyclohexylbenzene

Cat. No. B8750146
M. Wt: 324.5 g/mol
InChI Key: HSDRNVLRTNPRNS-UHFFFAOYSA-N
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Patent
US08735048B2

Procedure details

6.83 g of aluminum chloride was added to 20.0 g of benzene, and the mixture was stirred under cooling at 3° C. Subsequently, 40.4 g of cyclohexyl chloride was slowly added dropwise and after the dropwise addition, the reaction solution was stirred at room temperature for 5 hours and then poured in ice water. The organic layer was extracted with ethyl acetate, and the obtained organic layer was distilled off under reduced pressure at 40° C., further distilled off under reduced pressure at 170° C., then cooled to room temperature and recrystallized by charging 50 ml of acetone thereinto. The precipitated crystals were collected by filtration to obtain 14 g of tricyclohexylbenzene.
Quantity
6.83 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
solvent
Reaction Step One
Quantity
40.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[CH:5]1(Cl)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1>C1C=CC=CC=1>[CH:5]1([C:5]2[C:6]([CH:5]3[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]3)=[C:7]([CH:5]3[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]3)[CH:8]=[CH:9][CH:10]=2)[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
6.83 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
20 g
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
40.4 g
Type
reactant
Smiles
C1(CCCCC1)Cl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
3 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the dropwise addition
STIRRING
Type
STIRRING
Details
the reaction solution was stirred at room temperature for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with ethyl acetate
DISTILLATION
Type
DISTILLATION
Details
the obtained organic layer was distilled off under reduced pressure at 40° C.
DISTILLATION
Type
DISTILLATION
Details
further distilled off under reduced pressure at 170° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
recrystallized
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C=1C(=C(C=CC1)C1CCCCC1)C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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